1-Nonanol, 2-butyl-

Description

Contextualization of Branched Alcohols as Versatile Chemical Building Blocks

Alcohols, characterized by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom, form a fundamental class of organic compounds with widespread utility in chemical sciences. Their versatility stems from the polar nature of the hydroxyl group, which facilitates hydrogen bonding and enables participation in a diverse array of chemical reactions, including oxidation, reduction, and substitution numberanalytics.commolecularcloud.orgsolubilityofthings.com. Branched alcohols, where the hydrocarbon chain attached to the hydroxyl-bearing carbon atom contains one or more alkyl side chains, exhibit distinct properties compared to their linear counterparts. The branching influences molecular packing, steric hindrance, and the effective surface area of the nonpolar region, thereby modifying physical characteristics such as boiling points, melting points, and solubility numberanalytics.comjove.com. These structural variations make branched alcohols valuable as chemical building blocks, offering unique reactivity and physical properties that can be tailored for specific synthetic objectives.

Significance of Higher Molecular Weight Branched Alcohols in Industrial and Academic Synthesis

Higher molecular weight branched alcohols, typically those with carbon chains exceeding six atoms, hold significant importance in both industrial manufacturing and academic research. Their increased molecular weight generally correlates with higher boiling points and viscosities, and they often serve as precursors or components in the synthesis of polymers, plasticizers, lubricants, surfactants, and emulsifiers numberanalytics.comevitachem.comgoogle.com. The branched structure in these longer-chain alcohols can lead to improved solubility in organic solvents and can influence the physical properties of derived materials, such as flexibility and thermal stability in polymers jove.comnumberanalytics.com. In academic synthesis, these compounds are employed as intermediates, solvents, or model compounds for studying reaction mechanisms and developing new chemical processes.

Overview of 1-Nonanol, 2-butyl- in Modern Chemical Research

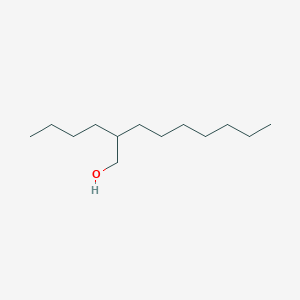

1-Nonanol, 2-butyl-, also known by synonyms such as 2-butylnonan-1-ol or 2-n-butyl-1-nonanol, is a branched primary alcohol. Its molecular structure features a nine-carbon backbone with a butyl group attached at the second carbon position relative to the hydroxyl group stenutz.eu. This specific branched aliphatic alcohol has garnered attention in modern chemical research for its multifaceted applications. It serves as a valuable intermediate in organic synthesis, participating in reactions that yield various chemical products . Furthermore, its amphiphilic nature and interaction with cell membranes have led to investigations into its potential use in drug delivery systems and its biological activities, such as antifungal properties .

Structure

3D Structure

Properties

IUPAC Name |

2-butylnonan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-7-8-9-11-13(12-14)10-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLPYDMDDEHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431050 | |

| Record name | 1-Nonanol, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-57-3 | |

| Record name | 1-Nonanol, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 Nonanol, 2 Butyl

Hydroformylation-Hydrogenation Pathways to Branched Alcohols

Hydroformylation, also known as the oxo process, is a crucial industrial method for synthesizing aldehydes from alkenes, carbon monoxide, and hydrogen, which are subsequently hydrogenated to alcohols ethz.chlibretexts.org. This process is particularly relevant for producing branched alcohols, although achieving specific branching patterns like that in 2-butylnonan-1-ol requires careful control of catalysts and reaction conditions.

Catalytic Systems for Oxo-Alcohol Synthesis Precursors

The choice of catalyst is paramount in hydroformylation. Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are highly active and selective for oxo-alcohol synthesis, allowing for milder reaction conditions compared to older cobalt-based systems ethz.chresearchgate.netresearchgate.netmt.comtamu.edugoogle.com. These ligands stabilize mononuclear rhodium complexes, enhance activity, suppress unwanted side reactions like olefin hydrogenation and isomerization, and critically, increase the selectivity for linear aldehydes, though branched isomers are also formed ethz.chlibretexts.org. For the synthesis of branched alcohols, the regioselectivity of the hydroformylation step, which dictates the position of the formyl group addition to the olefin, is key catalysis.de. While linear aldehydes are often preferred, specific branched aldehyde precursors are necessary for producing branched alcohols like 2-butylnonan-1-ol.

Selective Hydrogenation Strategies for Aldehyde Intermediates

Following hydroformylation, the intermediate aldehydes must be hydrogenated to form the target alcohols. This step is typically achieved using hydrogen gas in the presence of a hydrogenation catalyst. Rhodium catalysts, while primarily used for hydroformylation, can also exhibit activity in aldehyde hydrogenation, sometimes allowing for a one-pot reductive hydroformylation process researchgate.net. Other catalysts, such as those based on ruthenium, can be added to rhodium systems to enhance aldehyde hydrogenation activity researchgate.net. The selectivity of the hydrogenation step is crucial to ensure complete conversion of the aldehyde to the alcohol without further side reactions.

Oligomerization and Subsequent Functionalization Routes

Oligomerization of smaller olefins followed by functionalization offers an alternative strategy for building larger, branched carbon skeletons, which can then be converted into alcohols.

Dimerization of Lower Olefins Preceding Hydroxylation (e.g., Butene Dimerization to Octenes)

Oligomerization processes, such as the dimerization of C4 olefins (butenes) to C8 olefins (octenes), are used to create longer-chain hydrocarbon precursors ugr.esmdpi.com. These C8 olefins can then undergo further reactions. To synthesize a C13 alcohol like 2-butylnonan-1-ol, longer-chain olefins, such as C12 olefins, would be required as precursors. These C12 olefins can be produced through the dimerization of C6 olefins (hexenes) or the trimerization of C4 olefins (butenes) wipo.intgoogle.comgoogle.comresearchgate.netgoogle.comuct.ac.zagoogle.com. For example, dimerization of 1-hexene (B165129) can yield C12 olefins mdpi.com. These oligomerized olefins, possessing a double bond, can then be functionalized, typically via hydroformylation followed by hydrogenation, to yield branched alcohols wipo.intgoogle.com. The specific branching index of the oligomers can be controlled by the choice of catalyst and reaction conditions, with zeolite catalysts often used for producing oligomers with controlled branching mdpi.comwipo.intgoogle.comresearchgate.netacs.org.

Aldol (B89426) Condensation Approaches (e.g., from n-hexyl aldehyde)

Aldol condensation is a versatile carbon-carbon bond-forming reaction that can be employed to construct complex alcohol structures. This process typically involves the reaction of two carbonyl compounds (aldehydes or ketones) in the presence of a base or acid catalyst, followed by dehydration and then hydrogenation to yield saturated alcohols rsc.orggoogle.comrsc.orgosti.govresearchgate.netacs.orgslideshare.net.

For the synthesis of 2-butylnonan-1-ol, an aldol condensation strategy would likely involve the reaction of smaller aldehydes or ketones to build the C13 carbon skeleton. For instance, a cross-aldol condensation between a C6 aldehyde (like hexanal) and a C7 aldehyde, or other combinations that assemble the 2-butylnonyl structure, followed by reduction of the resulting carbonyl group to a hydroxyl group, could be envisioned. The synthesis of 2-butylnonanal, the aldehyde precursor to 2-butylnonan-1-ol, could potentially be achieved through such routes. The Guerbet reaction, which involves alcohol dehydrogenation, aldol condensation, and hydrogenation, is a known pathway to branched alcohols, often starting from smaller alcohols like ethanol (B145695) or butanol rsc.orgosti.govpsu.edu.

Chemical Transformations and Derivatization Reactions of 1 Nonanol, 2 Butyl

Esterification Reactions for Functional Material Precursors

Esterification reactions are fundamental in organic synthesis, converting alcohols and carboxylic acids into esters, which find widespread applications in lubricants, polymers, and other functional materials. The general process involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. This reaction is reversible, and driving the equilibrium towards ester formation often requires the removal of water byjus.comgoogle.comlibretexts.org.

Synthesis of Dicarboxylate Esters (e.g., for Biolubricants and Pour Point Depressants)

While specific literature detailing the synthesis of dicarboxylate esters directly from 2-butylnonan-1-ol was not extensively found in the provided snippets, the general principles of esterification apply. Primary alcohols, including branched ones like 2-butylnonan-1-ol, can react with dicarboxylic acids or their derivatives to form diesters. These diesters, particularly those derived from longer-chain alcohols, are often utilized as high-performance biolubricants and pour point depressants due to their favorable viscosity and low-temperature properties rsc.orgsavemyexams.com. The esterification process would typically involve reacting 2-butylnonan-1-ol with a dicarboxylic acid such as adipic acid or phthalic acid, using acid catalysts like sulfuric acid or p-toluenesulfonic acid, under conditions that facilitate water removal byjus.comlibretexts.org.

Derivatization to Acrylate (B77674) and Methacrylate (B99206) Monomers

Primary alcohols can be esterified with acrylic acid or methacrylic acid to produce acrylate and methacrylate monomers, respectively. These monomers are crucial building blocks for polymers used in coatings, adhesives, and plastics savemyexams.comlibretexts.orgmasterorganicchemistry.com. The reaction involves the direct esterification of the alcohol with the unsaturated carboxylic acid, often catalyzed by strong acids or solid acid catalysts like ion-exchange resins libretexts.orgchemguide.co.ukgoogle.com. For instance, the esterification of acrylic acid with alcohols is a well-established process libretexts.orgchemguide.co.uk. As a primary alcohol, 2-butylnonan-1-ol can undergo such reactions to yield 2-butylnonyl acrylate or 2-butylnonyl methacrylate, depending on the acid used. These monomers would then be polymerizable to form polymers with properties influenced by the branched alkyl chain.

Oxidation Reactions and Formation of Carbonyl Compounds

The hydroxyl group of primary alcohols like 2-butylnonan-1-ol is susceptible to oxidation, yielding carbonyl compounds. The extent of oxidation depends on the oxidizing agent and reaction conditions employed.

Conversion to Aldehydes (e.g., 2-butyl-1-nonanal)

Primary alcohols can be selectively oxidized to aldehydes. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective in converting primary alcohols to aldehydes without further oxidation to carboxylic acids libretexts.org. Alternatively, using a strong oxidizing agent like acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in the presence of an excess of the alcohol, and distilling off the aldehyde as it forms, can also yield the aldehyde libretexts.orgsavemyexams.comchemguide.co.uk. Applying these methods to 2-butylnonan-1-ol would result in the formation of 2-butylnonanal. Source explicitly states that 1-Nonanol, 2-butyl- undergoes oxidation to form aldehydes or carboxylic acids.

Synthesis of Carboxylic Acids

When primary alcohols are treated with strong oxidizing agents under conditions that prevent the removal of the intermediate aldehyde (e.g., by using an excess of the oxidizing agent and heating under reflux), the oxidation proceeds further to the carboxylic acid stage libretexts.orgchemguide.co.uklibretexts.org. Strong oxidants like acidified potassium dichromate(VI) or potassium permanganate are commonly used for this purpose libretexts.orgsavemyexams.comsavemyexams.com. Oxidation of 2-butylnonan-1-ol under these conditions would yield 2-butylnonanoic acid. For example, using potassium dichromate(VI) in sulfuric acid with prolonged heating would convert the alcohol to the corresponding carboxylic acid libretexts.orglibretexts.org.

Etherification Pathways and Functionalized Ether Synthesis

Ethers can be synthesized from alcohols through several routes, primarily involving dehydration or nucleophilic substitution reactions.

Acid-Catalyzed Dehydration: Symmetrical ethers can be prepared by the acid-catalyzed dehydration of primary alcohols. Heating a primary alcohol with a strong acid catalyst, such as sulfuric acid, at elevated temperatures (e.g., around 130-140 °C) promotes the formation of an ether through an SN2 mechanism involving protonation of one alcohol molecule followed by nucleophilic attack by a second alcohol molecule byjus.commasterorganicchemistry.comlibretexts.org. This method is particularly effective for primary alcohols like 2-butylnonan-1-ol to form bis(2-butylnonyl) ether. However, higher temperatures can lead to alkene formation masterorganicchemistry.com.

Williamson Ether Synthesis: This widely used method involves the reaction of an alkoxide (formed by deprotonating an alcohol with a strong base like sodium hydride) with an alkyl halide or tosylate via an SN2 mechanism libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.org. The alkoxide of 2-butylnonan-1-ol, formed by treatment with a strong base, could react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield an asymmetrical ether. The choice of reactants is crucial, with primary alkyl halides being preferred for SN2 reactions to minimize elimination side products libretexts.orgmasterorganicchemistry.comwikipedia.org.

Data Tables

Table 1: Oxidation of Primary Alcohols

| Primary Alcohol (General) | Oxidizing Agent/Conditions | Primary Product (Aldehyde) | Secondary Product (Carboxylic Acid) | Notes |

| General Primary Alcohol | K₂Cr₂O₇/H⁺ (acidified dichromate) + Reflux | Aldehyde | Carboxylic Acid | Dichromate(VI) (orange) reduces to Cr³⁺ (green) libretexts.orgsavemyexams.comchemguide.co.uklibretexts.orgbyjus.comdocbrown.info |

| General Primary Alcohol | KMnO₄/H⁺ (acidified permanganate) + Reflux | Aldehyde | Carboxylic Acid | Permanganate (purple) reduces to Mn²⁺ (colorless) savemyexams.comsavemyexams.com |

| General Primary Alcohol | PCC (Pyridinium Chlorochromate) in CH₂Cl₂ | Aldehyde | N/A | Milder oxidant, stops at aldehyde stage libretexts.org |

| General Primary Alcohol | DMP (Dess-Martin Periodinane) | Aldehyde | N/A | Milder oxidant, high yields, mild conditions libretexts.org |

| General Primary Alcohol | CrO₃ / H₅IO₆ in wet MeCN | Carboxylic Acid | N/A | High yields organic-chemistry.org |

| General Primary Alcohol | O₂/Air with Fe(NO₃)₃·9H₂O/TEMPO | Aldehyde | Carboxylic Acid | Mild conditions, catalytic amounts organic-chemistry.org |

| 2-butylnonan-1-ol | General methods as above | 2-butylnonanal | 2-butylnonanoic acid | As a primary alcohol, it undergoes these transformations |

Table 2: Ether Synthesis Methods Applicable to Primary Alcohols

| Ether Synthesis Method | Reactants | Conditions | Product Type | Notes |

| Acid-Catalyzed Dehydration | Alcohol (2 equiv.) + Acid Catalyst (e.g., H₂SO₄) | Heating (e.g., 130-140 °C for symmetrical ethers) | Symmetrical Ether | Ideal for primary alcohols; higher temperatures can favor alkene formation byjus.commasterorganicchemistry.comlibretexts.org. For 2-butylnonan-1-ol: Bis(2-butylnonyl) ether. |

| Williamson Ether Synthesis | Alkoxide (from alcohol + strong base) + Primary Alkyl Halide/Tosylate | SN2 reaction conditions | Symmetrical/Asymmetrical Ether | Primary alkyl halides are preferred for SN2; tertiary alkyl halides lead to elimination. Alkoxide can be primary, secondary, or tertiary libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.org. For 2-butylnonan-1-ol: Reacting its alkoxide with methyl iodide would yield 2-butyl-1-methoxynonane. |

| Etherification of Alcohols | Alcohol + Alkylating Agent | Acid catalysis | Ethers | Acid-catalyzed etherification of primary alcohols can produce ethers google.com. |

| Synthesis via Acetals and Grignard | Alcohol + Acetal + Grignard Reagent | Varies (e.g., reflux in toluene) | Branched Ethers | Explored for various alcohols, suggesting potential for branched structures rsc.org. |

Compound Name Table

| Common Name / Provided Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Nonanol, 2-butyl- | 2-butylnonan-1-ol | C₁₃H₂₈O | 200.37 |

Amination and Nitrogen-Containing Derivative Synthesis

The hydroxyl group of 2-butylnonan-1-ol can be converted into various nitrogen-containing functional groups, primarily through indirect methods that first transform the alcohol into a better leaving group or an intermediate that can readily accept a nitrogen moiety.

Formation of Primary Amines:

A common strategy for converting primary alcohols like 2-butylnonan-1-ol into primary amines involves a two-step process or a one-pot reductive amination.

Via Alkyl Halides: The hydroxyl group of 2-butylnonan-1-ol can be substituted by a halogen atom, typically chlorine or bromine, to form the corresponding alkyl halide, such as 2-butylnonyl bromide. This transformation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) . The resulting alkyl halide then undergoes nucleophilic substitution with ammonia (B1221849) (NH3) via an SN2 mechanism, yielding the primary amine, 2-butylnonan-1-amine libretexts.orgsavemyexams.comchemguide.co.uk.

Reaction Scheme: 2-Butylnonan-1-ol + PBr3/SOCl2 → 2-Butylnonyl Halide 2-Butylnonyl Halide + NH3 → 2-Butylnonan-1-amine

Via Reductive Amination: Alternatively, 2-butylnonan-1-ol can be oxidized to its corresponding aldehyde, 2-butylnonanal. This aldehyde can then undergo reductive amination with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or hydrogen gas over a catalyst (e.g., nickel), to form 2-butylnonan-1-amine libretexts.orglibretexts.org.

Reaction Scheme: 2-Butylnonan-1-ol + [Oxidizing Agent] → 2-Butylnonanal 2-Butylnonanal + NH3 + [Reducing Agent] → 2-Butylnonan-1-amine

Synthesis of 2-amino-2-butyl-1-nonanol:

The compound 2-amino-2-butyl-1-nonanol represents a vicinal amino alcohol, where both an amino group and a hydroxyl group are attached to the same carbon atom (C2 in this case, assuming a nonanol backbone). This specific structure is not a direct substitution product of the primary alcohol group of 2-butylnonan-1-ol. Literature suggests that compounds of the general formula R1R2C(NH2)CH2OH, which includes 2-amino-2-butyl-1-nonanol, are often synthesized through pathways involving nitration followed by reduction google.com. For instance, a precursor molecule with the appropriate carbon skeleton might be nitrated at the desired position, and the resulting nitro group subsequently reduced to an amine. Alternatively, specialized synthetic methodologies for constructing amino alcohol functionalities, potentially starting from epoxides or carbonyl compounds with subsequent amination and functional group manipulation, would be employed nih.gov.

| Reaction Type | Starting Material | Reagents | Expected Product(s) |

| Halogenation followed by Amination | 2-Butylnonan-1-ol | PBr3 or SOCl2, then NH3 | 2-Butylnonan-1-amine |

| Reductive Amination | 2-Butylnonan-1-ol (via aldehyde) | [Oxidizing agent], NH3, [Reducing agent] | 2-Butylnonan-1-amine |

| Synthesis of Vicinal Amino Alcohol | Precursor molecule | Nitration reagents, then reducing agents google.com | 2-amino-2-butyl-1-nonanol |

| Synthesis of Vicinal Amino Alcohol | Precursor molecule | Epoxides, carbonyl compounds, amination reagents nih.gov | Vicinal amino alcohol derivatives |

Other Substitution Reactions

The hydroxyl group of 2-butylnonan-1-ol can undergo various substitution reactions, replacing the -OH group with other functional groups, most commonly halogens or ester moieties.

Conversion to Alkyl Halides: Primary alcohols react with hydrogen halides (HX, where X = Cl, Br, I) to form alkyl halides libretexts.org. For 2-butylnonan-1-ol, this would involve protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the halide ion. This reaction typically proceeds via an SN2 mechanism for primary alcohols libretexts.org. Alternatively, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol into alkyl chlorides or bromides, respectively .

Reaction Scheme: 2-Butylnonan-1-ol + HX → 2-Butylnonyl Halide + H2O 2-Butylnonan-1-ol + SOCl2 → 2-Butylnonyl Chloride + SO2 + HCl 2-Butylnonan-1-ol + PBr3 → 2-Butylnonyl Bromide + H3PO3

Esterification: 2-Butylnonan-1-ol can react with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, to form esters. This reaction, known as esterification, is a fundamental substitution reaction for alcohols chemicalbook.comatamanchemicals.com. For instance, reaction with acetic anhydride (B1165640) would yield 2-butylnonyl acetate.

Reaction Scheme: 2-Butylnonan-1-ol + RCOOH ⇌ 2-Butylnonyl Ester + H2O (Fischer esterification, acid-catalyzed) 2-Butylnonan-1-ol + RCOCl → 2-Butylnonyl Ester + HCl (with a base to scavenge HCl)

| Reaction Type | Starting Material | Reagents | Product Class |

| Halogenation | 2-Butylnonan-1-ol | HX (e.g., HBr, HCl), SOCl2, PBr3 | Alkyl Halides |

| Esterification | 2-Butylnonan-1-ol | Carboxylic acids, Acid chlorides, Anhydrides | Esters |

| Ether Formation | 2-Butylnonan-1-ol | Alkyl halide (after conversion to alkoxide) | Ethers |

Compound Name Table:

| Common/Systematic Name | CAS Number (if applicable) |

| 1-Nonanol, 2-butyl- | (Implied, user's phrasing) |

| 2-Butylnonan-1-ol | (Likely IUPAC name) |

| 2-amino-2-butyl-1-nonanol | (Example derivative) |

| 2-Butylnonan-1-amine | (Aminated product) |

| 2-Butylnonyl Halide | (Halogenated intermediate) |

| 2-Butylnonyl Bromide | (Specific alkyl halide) |

| 2-Butylnonyl Chloride | (Specific alkyl halide) |

| 2-Butylnonyl Acetate | (Ester derivative) |

| Ammonia (NH3) | 7664-41-7 |

| Phosphorus tribromide (PBr3) | 10025-94-8 |

| Thionyl chloride (SOCl2) | 7719-09-7 |

| Sodium borohydride (NaBH4) | 16940-66-2 |

| Acetic anhydride | 108-24-7 |

Applications of 1 Nonanol, 2 Butyl in Advanced Chemical Synthesis and Industrial Intermediates

Role in Plasticizer Synthesis for Polymer Applications

1-Nonanol, 2-butyl- and its isomers are utilized as precursors in the manufacturing of plasticizers. wikipedia.org These additives are essential for enhancing the flexibility, durability, and workability of polymeric materials. digitellinc.com The esterification of alcohols like 1-Nonanol, 2-butyl- with acids such as phthalic anhydride (B1165640) or adipic acid yields high-molecular-weight esters that function as effective plasticizers. google.com

In a study focused on developing eco-friendly, bio-based plasticizers, dicarboxylate diesters were synthesized using branched alcohols, including 2-butyl-1-octanol (B151752) (an isomer of 1-Nonanol, 2-butyl-), and various dicarboxylic acids. digitellinc.com This research highlights the shift towards sustainable alternatives to traditional fossil fuel-based plasticizers, with these bio-based versions showing promise for applications in sensitive products like food packaging, medical devices, and toys. digitellinc.com The resulting dicarboxylate diesters are expected to offer comparable or even superior performance to their petroleum-based counterparts. digitellinc.com

The structure of the alcohol is a critical factor in determining the performance of the resulting plasticizer. Branched alcohols, such as the isomers of 1-nonanol, are produced through the hydroformylation of octenes. wikipedia.org These alcohol mixtures are then used to create plasticizers with specific properties tailored for applications like low-fogging, flexible polyvinyl chloride (PVC) for automotive interiors. google.com

Utilization in Nonionic Surfactant Development

1-Nonanol, 2-butyl- serves as a hydrophobic starting material in the synthesis of nonionic surfactants. The process of oxyalkylation, which involves reacting the alcohol with alkylene oxides like ethylene (B1197577) oxide or propylene (B89431) oxide, introduces a hydrophilic polyether chain. google.comgoogle.com This reaction transforms the water-insoluble alcohol into an amphiphilic molecule with both water-loving (hydrophilic) and oil-loving (hydrophobic) parts, a defining characteristic of surfactants.

The resulting nonionic surfactants are valued for their stability across a wide pH range and their compatibility with other surfactant types. The properties of these surfactants can be precisely controlled by adjusting the length of both the hydrophobic alkyl chain (from the 1-Nonanol, 2-butyl-) and the hydrophilic polyoxyalkylene chain. acs.org This allows for the creation of surfactants with a range of Hydrophilic-Lipophilic Balance (HLB) values, making them suitable for various applications such as emulsifiers, detergents, and solubilizing agents. acs.org Research has shown that the critical micelle concentration (CMC), a measure of surfactant efficiency, is influenced by the length of the alkyl chain and the number of ethylene oxide units. acs.org

Catalysts play a crucial role in the oxyalkylation process. Systems based on calcium, strontium, or magnesium have been developed to produce nonionic surfactants with a narrower molecular weight distribution, leading to more efficient and specialized products. google.comgoogle.com

Precursor for Lubricant and Hydraulic Fluid Components

The properties of 1-Nonanol, 2-butyl- make it a valuable precursor in the formulation of high-performance lubricants and hydraulic fluids. atamanchemicals.com Its branched structure contributes to good thermal and oxidative stability, which is essential for fluids operating under extreme conditions.

Application in Specialty Chemical Formulations (e.g., pesticide delivery systems)

The solvency characteristics of 1-Nonanol, 2-butyl- make it a useful component in various specialty chemical formulations, notably in agricultural applications. It is employed in pesticide delivery systems to enhance the solubility and dispersion of active ingredients. atamanchemicals.com This ensures a more uniform and effective application of pesticides and herbicides. atamanchemicals.com

A patent for pest control formulations lists 1-nonanol as a solvent that, in combination with a pesticidal natural oil like neem oil, can significantly improve stability and the pesticidal activity of the dry residue. google.com In one study, a formulation containing 1-nonanol and neem oil resulted in 100% mortality of bed bugs within 48 hours. google.com The Environmental Protection Agency (EPA) has also noted its use as an inert ingredient in antimicrobial pesticide formulations for food contact surfaces. federalregister.gov

Role as a Solvent in Specific Chemical Reaction Systems

1-Nonanol, 2-butyl- and its isomers are effective solvents in various organic synthesis and industrial processes. solubilityofthings.com Their limited solubility in water and good miscibility with organic solvents make them suitable for a range of chemical reactions. solubilityofthings.com The long aliphatic chain contributes to its nonpolar character, while the hydroxyl group provides some capacity for hydrogen bonding. solubilityofthings.combritannica.com

These alcohols can participate in several chemical reactions, including oxidation to form aldehydes and carboxylic acids, reduction to alkanes, and substitution of the hydroxyl group. This reactivity makes them versatile intermediates in the synthesis of a wide array of chemical products.

Utilization in Extraction Processes (e.g., Boron extraction from brines)

1-Nonanol, 2-butyl- and its isomer, 2-butyl-1-octanol, have been identified as effective components in solvent extraction systems, particularly for the recovery of boron from brines. nih.govsciencesconf.org This is a critical process in the production of lithium, as boron needs to be removed to ensure the purity of the final lithium carbonate product. mdpi.com

In these extraction systems, the alcohol often acts as a co-solvent or diluent. For instance, a study on boron extraction from the weakly alkaline brine of the Laguocuo Salt Lake in Tibet used 2-butyl-1-octanol as a cosolvent with the extractant 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMPD) in sulfonated kerosene. nih.gov This system achieved a single-stage extraction efficiency of over 83%, which increased to 98.61% in a three-stage counter-current process. nih.gov The low solubility of 2-butyl-1-octanol in water makes it an environmentally favorable choice due to minimal solvent loss. nih.govmdpi.com

Research comparing different monohydric alcohols for boric acid extraction found that branched alcohols like 2-butyl-1-octanol exhibit higher extraction efficiency than straight-chain alcohols. mdpi.com While its viscosity is higher at greater concentrations, its very low water solubility is a significant advantage. mdpi.com

| Application | Role of 1-Nonanol, 2-butyl- | Key Research Findings | References |

| Plasticizer Synthesis | Precursor for plasticizer esters | Used to synthesize bio-based dicarboxylate diesters for flexible PVC. | digitellinc.com, google.com, wikipedia.org |

| Nonionic Surfactants | Hydrophobic starting material | Reacted with alkylene oxides to create amphiphilic surfactant molecules. | google.com, acs.org, google.com |

| Lubricants & Hydraulic Fluids | Precursor for synthetic lubricant base stocks | Esters derived from it provide good thermal stability and lubricity. | atamanchemicals.com |

| Pesticide Delivery | Solvent and synergist | Enhances solubility and effectiveness of active ingredients. | google.com, atamanchemicals.com, federalregister.gov |

| Chemical Solvent | Reaction medium | Used in organic synthesis due to its solvency and reactivity. | , solubilityofthings.com |

| Boron Extraction | Co-solvent/diluent in extraction systems | Improves efficiency and is environmentally favorable for boron removal from brines. | nih.gov, sciencesconf.org, mdpi.com |

Advanced Analytical Methodologies for 1 Nonanol, 2 Butyl Characterization and Quantification

Spectroscopic Elucidation of Molecular Structure and Functional Groups

Spectroscopic techniques are crucial for confirming the molecular structure and identifying specific functional groups within "1-Nonanol, 2-butyl-".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed molecular structure of organic compounds. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate the spatial arrangement of atoms and confirm complex structural assignments, including stereochemistry.

While specific NMR data for "1-Nonanol, 2-butyl-" is not provided, NMR is a standard method for characterizing alcohols. The ¹H NMR spectrum would reveal characteristic signals for the hydroxyl proton (-OH), the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), the methine proton (-CH-) bearing the butyl group, and the various methylene and methyl protons of the nonyl chain and the butyl substituent. ¹³C NMR would provide distinct signals for each unique carbon atom in the molecule. The presence of a chiral center at the second carbon atom (C2) of the nonanol backbone, where the butyl group is attached, means that "1-Nonanol, 2-butyl-" can exist as stereoisomers (enantiomers). Advanced NMR techniques, such as chiral shift reagents or analysis of diastereomeric derivatives, could potentially be used to differentiate between these stereoisomers if necessary for specific applications, although the provided literature does not detail such stereochemical analysis for this specific compound epo.orgjustia.comjustia.comgoogleapis.com.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule. They work by measuring the absorption (IR) or scattering (Raman) of light at specific frequencies corresponding to the vibrational modes of chemical bonds.

For "1-Nonanol, 2-butyl-", IR and Raman spectroscopy would primarily confirm the presence of the hydroxyl (-OH) functional group, which typically shows a strong, broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ (O-H stretching) and characteristic bands in the fingerprint region. The C-H stretching vibrations from the alkyl chains would appear in the region of 2850-3000 cm⁻¹, and C-O stretching vibrations of the alcohol would be observed around 1050-1200 cm⁻¹. Raman spectroscopy would provide similar information, often with complementary peak intensities and sensitivity to different bond types. These techniques are valuable for rapid identification and quality control of alcohols and their derivatives epo.orggoogle.comgoogle.comgoogle.com.

Compound List

1-Nonanol, 2-butyl- (also referred to as 2-butylnonan-1-ol)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Hyphenated Techniques in Complex Matrix Analysis

The analysis of specific chemical compounds within complex matrices, such as environmental samples, biological fluids, or food products, often necessitates the use of advanced analytical methodologies. Hyphenated techniques, which combine the separation power of chromatography with the sensitive detection capabilities of spectroscopy, are paramount in achieving accurate characterization and quantification. For a compound like 1-Nonanol, 2-butyl-, these techniques are essential for its identification and measurement due to the inherent complexity and potential interference from other components in various matrices.

Overview of Hyphenated Techniques for Alcohol Analysis

Hyphenated techniques integrate two or more analytical methods to leverage their complementary strengths. The most prevalent hyphenated techniques for the analysis of volatile and semi-volatile organic compounds, including alcohols, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) thermofisher.comgsconlinepress.comimist.machemijournal.comajrconline.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and polarity, while the mass spectrometer acts as a highly sensitive detector, providing information about the mass-to-charge ratio (m/z) of ionized fragments, which aids in compound identification and quantification thermofisher.comgsconlinepress.comimist.ma. GC-MS is widely applied in environmental testing, food safety, and forensic analysis for the detection of alcohols and other organic compounds thermofisher.comalsenvironmental.co.ukmdpi.comresearchgate.netmdpi.com. For enhanced sensitivity and selectivity, particularly in complex matrices with low analyte concentrations, GC-MS/MS (tandem mass spectrometry) is often employed thermofisher.comtdl.org. Static headspace GC-MS/MS has been successfully used to determine alcohols like ethanol (B145695) and butanol isomers in aqueous environmental samples with low detection limits and high recoveries tdl.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing compounds that are less volatile or thermally labile, which may not be amenable to GC. It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry ajrconline.orgrsc.org. LC-MS, and particularly LC-MS/MS, is extensively used for the precise and reliable determination of trace compounds in complex biological fluids, food, and feed matrices chromatographyonline.comchromatographyonline.comwiley.comacs.org. High-resolution LC-MS (HRLC-MS) offers advantages in resolving coeluted compounds and determining elemental composition, making it valuable for complex sample characterization lcms.czchromatographytoday.comspectroscopyonline.com.

Application to 1-Nonanol, 2-butyl-

1-Nonanol, 2-butyl- (CAS: 51655-57-3) is a branched primary alcohol with the molecular formula C₁₃H₂₈O and a molecular weight of approximately 200.36 g/mol chemspider.comchemnet.com. While specific research findings detailing the direct analysis and quantification of 1-Nonanol, 2-butyl- in complex matrices using hyphenated techniques were not identified in the reviewed literature, its chemical structure suggests that GC-MS would be a highly suitable method for its analysis. Alcohols of similar volatility and polarity have been successfully analyzed using GC-MS in various complex matrices thermofisher.comalsenvironmental.co.ukmdpi.commdpi.com. The branched structure may influence its chromatographic behavior compared to straight-chain alcohols, but standard GC-MS protocols for alcohols would likely be applicable with appropriate method development and validation.

Challenges in analyzing such compounds in complex matrices include potential matrix effects, which can interfere with ionization efficiency and analyte recovery. Techniques like sample dilution, optimization of ionization sources, use of internal standards, and standard addition methods are employed to mitigate these effects and ensure accurate quantification chromatographyonline.comchromatographyonline.comwiley.comacs.org.

Illustrative Data for Alcohol Analysis in Complex Matrices

The following table presents typical analytical parameters and matrices for the analysis of alcohols using hyphenated techniques, based on findings for similar compounds or general alcohol analysis in relevant matrices. Specific quantitative data for 1-Nonanol, 2-butyl- in complex matrices was not found in the provided search results.

| Analyte (Example) | Matrix Type | Hyphenated Technique | Detection Limit (LOD) / Quantification Range | Recovery (%) | Source Context |

| Ethanol | Aqueous Environmental Samples | HS-GC-MS/MS | LOD: 28 nM | >90% | tdl.org |

| n-Butanol | Aqueous Environmental Samples | HS-GC-MS/MS | LOD: 9 nM | >90% | tdl.org |

| n-Propanol | Hand Sanitizers | HS-GC-MS/MS | LOD: 0.010 µg/mL | Not specified | researchgate.net |

| Methanol | Water Samples | HS-GC-MS | Sample range: 0.095-18.987 mg/L | Not specified | alsenvironmental.co.uk |

| Ethanol | Water Samples | HS-GC-MS | Sample range: 0.095-18.987 mg/L | Not specified | alsenvironmental.co.uk |

| 1-Nonanol (straight chain) | Hot Mix Asphalt Volatiles | GC-MS | Good response observed | Not specified | mdpi.com |

| 2-Butyl-1-octanol (B151752) | Iranian Black Teas | GC-MS | Retention time and mass spectral data available | Not specified | nih.gov |

Compound List:

1-Nonanol, 2-butyl-

1-Nonanol

Ethanol

n-Butanol

n-Propanol

Methanol

2-Butyl-1-octanol

Environmental Disposition and Biotransformation Pathways of 1 Nonanol, 2 Butyl

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Microbial Degradation Pathways and Metabolite Identification

The principal microbial degradation pathway for primary alcohols like 1-Nonanol, 2-butyl- is through oxidation. This process typically occurs in a stepwise manner, first converting the alcohol to its corresponding aldehyde, and subsequently to a carboxylic acid. mmsl.cz These reactions are catalyzed by microbial enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. cleaninginstitute.org

While specific studies on 1-Nonanol, 2-butyl- are limited, research on related compounds provides insight into potential metabolites. The degradation of nonylphenol (which contains a nonyl alkyl group) by certain bacteria has been shown to yield nonanol, nonanal (B32974), and nonanoic acid. asm.org Furthermore, studies on the degradation of other branched-chain compounds suggest that ω-oxidation (oxidation at the terminal carbon of the longest chain) and β-oxidation can be relevant pathways. kemdiktisaintek.go.id Research on the fungus Aspergillus flavus showed that exposure to 1-nonanol disrupted the tricarboxylic acid (TCA) cycle and amino acid biosynthesis.

A key dead-end metabolite in the degradation of some highly branched nonylphenol isomers by Sphingomonas species is the corresponding nonanol. nih.gov For instance, the degradation of 4(3′,5′-dimethyl-3′-heptyl)-phenol by Sphingomonas sp. strain TTNP3 results in the formation of 3,5-dimethyl-3-heptanol. nih.gov This suggests that the initial microbial attack can involve the cleavage of the alkyl chain from an aromatic ring, resulting in the corresponding alcohol.

Table 1: Potential Microbial Degradation Metabolites of 1-Nonanol, 2-butyl-

| Metabolite Name | Chemical Formula | Precursor Compound | Potential Pathway |

|---|---|---|---|

| 2-Butyl-1-nonanal | C₁₃H₂₆O | 1-Nonanol, 2-butyl- | Oxidation |

This table is based on general alcohol degradation pathways and is illustrative of likely metabolites.

Enzymatic Biotransformation Processes

The biotransformation of 1-Nonanol, 2-butyl- is mediated by specific enzymes produced by microorganisms. The key enzymes in the oxidative degradation pathway are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). cleaninginstitute.org These enzymes facilitate the conversion of the alcohol to an aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways like the fatty acid β-oxidation cycle. nih.gov

The efficiency of these enzymatic processes can be influenced by the molecular structure of the substrate. The branching at the C-2 position in 1-Nonanol, 2-butyl- may affect the binding affinity and catalytic rate of these enzymes. In addition to degradation, enzymes can be used for synthetic biotransformations. For example, lipases can catalyze the synthesis of esters from long-chain alcohols in organic media, and other enzymes can facilitate transetherification reactions. nih.govacs.org The use of isolated enzymes or whole-cell systems offers potential for specific biotransformations of poorly water-soluble compounds like 1-Nonanol, 2-butyl-. heraproject.com

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biodegradation, abiotic processes contribute to the environmental breakdown of 1-Nonanol, 2-butyl-.

Photodegradation : Photochemical reactions, particularly in the atmosphere and surface waters, can be a significant degradation pathway. The reaction with photochemically-produced hydroxyl radicals in the atmosphere is expected to degrade vapor-phase long-chain alcohols. mmsl.czcleaninginstitute.org Studies on the photodegradation of nonylphenol in water have shown that it can lead to the formation of nonanol, nonanal, and nonanoic acid, indicating that the alkyl chain is susceptible to photo-oxidative processes. asm.org The presence of substances like hydrogen peroxide or nitrate (B79036) ions can significantly accelerate the photodegradation rate. asm.org

Hydrolysis : Hydrolysis is not considered an important environmental fate process for alcohols like 1-Nonanol, 2-butyl-. basf.com The carbon-oxygen bond in the alcohol functional group is stable under typical environmental pH conditions and does not undergo hydrolysis. basf.combasf.com

Table 2: Summary of Abiotic Degradation Processes for 1-Nonanol, 2-butyl-

| Process | Environmental Compartment | Relevance | Potential Products |

|---|---|---|---|

| Photodegradation | Atmosphere, Surface Water | Significant | Aldehydes, Carboxylic Acids |

Environmental Monitoring and Occurrence Studies in Specific Ecosystems

Specific environmental monitoring data for 1-Nonanol, 2-butyl- are scarce. nih.gov General searches for analytical methods to detect "isononanol" (a mixture of branched isomers) in water matrices have not yielded standardized protocols, highlighting a gap in monitoring capabilities. azolifesciences.comcloudfront.net

However, related compounds have been detected in various environmental and biological samples. 2-Butyl-1-octanol (B151752), a similar branched alcohol, has been identified in grapes and tomatoes. smolecule.comnmppdb.com.ng Volatile organic compound (VOC) analysis of beef contaminated with specific bacteria like Carnobacterium maltaromaticum has identified related branched alcohols, indicating their potential formation in specific ecological niches. nih.gov The degradation product nonanal has been identified in water samples, suggesting it is an environmental reality stemming from the breakdown of larger molecules. dcu.ie

The registration dossier for "Nonanol, branched and linear" under the European Chemicals Agency (ECHA) provides some modeled and experimental data for the environmental fate of this category of substances, which is the most relevant available proxy for 1-Nonanol, 2-butyl-. europa.eu

Table 3: Environmental Fate and Ecotoxicity Data for Branched Nonanols (ECHA Proxy)

| Endpoint | Result/Value | Comment |

|---|---|---|

| Biodegradation | Readily biodegradable | Based on OECD 301B test. basf.com |

| Hydrolysis | Not expected to be significant | Based on chemical structure. basf.combasf.com |

| Bioaccumulation Potential | Not expected to be significant | Bioconcentration factor < 100. basf.com |

| Adsorption/Desorption | Adsorption to solid soil phase is possible. | Indicates moderate mobility in soil. basf.com |

Data is for the general category of "isononyl alcohol" or "branched nonanols" and serves as a proxy.

Theoretical and Computational Investigations of 1 Nonanol, 2 Butyl

Molecular Structure and Conformational Analysis via Computational Chemistry

Computational chemistry methods are essential for understanding the three-dimensional arrangement and flexibility of molecules like 1-Nonanol, 2-butyl-. Studies often employ Density Functional Theory (DFT) or molecular mechanics force fields to explore its potential energy surface and identify stable conformers. These investigations typically involve calculating bond lengths, bond angles, and dihedral angles. For instance, research on similar long-chain alcohols indicates that conformational preferences are influenced by the alkyl chain and the hydroxyl group, with various gauche and anti arrangements of the C-C bonds and the C-O bond being possible researchgate.net. The specific branching at the second carbon in 2-butylnonan-1-ol introduces additional conformational complexities compared to linear nonanols. Computational studies would aim to map out these various conformers and determine their relative energies, providing insights into the molecule's preferred spatial orientations.

Molecular Dynamics Simulations of 1-Nonanol, 2-butyl- in Solvents or Materials

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in condensed phases, such as liquids or within materials. For 1-Nonanol, 2-butyl-, MD simulations can provide detailed insights into its solvation dynamics, intermolecular interactions, and structural organization in various solvents. Studies on similar long-chain alcohols, such as 1-nonanol, have utilized MD simulations to investigate crystallization phenomena and spectral shifts during phase transitions researchgate.netacs.org. These simulations can model how the molecule diffuses, forms hydrogen bonds with solvent molecules (e.g., water or other alcohols), and how its conformation might be influenced by the surrounding environment nih.govcore.ac.uk. The amphiphilic nature of alcohols, with their polar hydroxyl group and nonpolar alkyl chain, dictates their interactions with different solvent types, a behavior that MD simulations can effectively capture. For example, simulations of other alcohols have been used to determine densities, diffusion coefficients, and enthalpies of vaporization researchgate.netacs.orgnih.gov.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties that can be experimentally verified. For 1-Nonanol, 2-butyl-, these predictions would typically include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their corresponding intensities can predict characteristic absorption bands, particularly those associated with O-H stretching and C-H stretching/bending modes researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C chemical shifts and coupling constants can aid in the assignment of NMR spectra, providing detailed structural information.

Mass Spectrometry (MS): Theoretical fragmentation patterns can be predicted to assist in the identification of the molecule and its fragments.

These predicted spectroscopic parameters serve as valuable benchmarks for experimental characterization, allowing for the confirmation of molecular structure and purity.

Reaction Pathway Modeling and Transition State Analysis for 1-Nonanol, 2-butyl- Related Transformations

Computational chemistry enables the detailed investigation of chemical reaction mechanisms. For 1-Nonanol, 2-butyl-, this could involve modeling common alcohol transformations such as oxidation, esterification, or dehydration. By employing methods like DFT, researchers can map out reaction pathways, identify key intermediates, and locate transition states. The calculation of activation energies and reaction enthalpies for these steps provides critical information about the kinetics and thermodynamics of the reactions. For instance, studies on hydroformylation reactions, which can be a synthetic route to alcohols, utilize DFT to elucidate favorable energy pathways and understand catalyst performance researchgate.net. Similarly, modeling the oxidation of 2-butylnonan-1-ol to the corresponding aldehyde or carboxylic acid would involve identifying the transition states for hydrogen abstraction or oxygen insertion steps.

Compound Name Table:

| Common Name | IUPAC Name |

| 1-Nonanol, 2-butyl- | 2-butylnonan-1-ol |

Future Research Directions and Unexplored Avenues in 1 Nonanol, 2 Butyl Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of 2-butyl-1-nonanol and other Guerbet alcohols is traditionally achieved through the Guerbet condensation reaction, a process that involves the dimerization of smaller alcohols at elevated temperatures. rsc.orggoogle.com A key area of future research lies in the development of more efficient and sustainable catalytic systems for this reaction.

Current research is focused on both homogeneous and heterogeneous catalysts. rsc.org While homogeneous catalysts, often based on ruthenium or iridium complexes, can be highly efficient, their separation from the product mixture can be challenging. rsc.org Future investigations will likely focus on designing catalysts with improved recyclability and stability. The development of novel catalyst supports and immobilization techniques will be crucial. For instance, combining heteropolyacids with supports or nanoparticles is a promising approach to create catalytic systems with enhanced reaction rates and sustainability. rsc.org

A significant trend is the move towards catalysts derived from earth-abundant and non-toxic metals, shifting away from precious metal-based systems. acs.org Nickel-based catalysts, for example, are being explored for their potential in Guerbet-type reactions. acs.org

Table 1: Comparison of Catalytic Systems for Guerbet Reactions

| Catalyst Type | Advantages | Challenges for Future Research |

| Homogeneous (e.g., Ru, Ir complexes) | High activity and selectivity. rsc.org | Catalyst separation and recycling, use of precious metals. rsc.org |

| Heterogeneous (e.g., Mixed Metal Oxides) | Ease of separation, potential for continuous processes. rsc.orgmdpi.com | Catalyst deactivation, lower selectivity compared to homogeneous catalysts. mdpi.com |

| Biocatalysts (e.g., Immobilized Lipases) | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme stability, cost, and scalability for bulk chemical production. |

Integration into Advanced Functional Materials

The unique branched structure of 2-butyl-1-nonanol imparts desirable properties that can be harnessed in the creation of advanced functional materials. Its low volatility and excellent lubricity make it a promising candidate for high-performance lubricants and metalworking fluids. credenceresearch.compersistencemarketresearch.com

Future research will likely explore the incorporation of 2-butyl-1-nonanol and its derivatives into polymers and coatings to enhance their properties. For example, its use as a plasticizer could improve the flexibility and durability of various polymers. In the realm of personal care, the emollient properties of Guerbet alcohols are well-established. archivemarketresearch.com Further research could lead to the development of novel formulations with improved skin feel and performance. dataintelo.com

Another interesting avenue is the use of 2-butyl-1-nonanol as a building block for surfactants and emulsifiers. Its amphiphilic nature, with a polar hydroxyl group and a nonpolar hydrocarbon chain, makes it suitable for applications in detergents and cleaners. dataintelo.com Research into the self-assembly and interfacial properties of 2-butyl-1-nonanol derivatives could lead to the design of highly effective and biodegradable surfactants.

Sustainable Production and Circular Economy Perspectives

The shift towards a bio-based and circular economy is a major driver for innovation in the chemical industry. dksh.comevonik.comcleantech.com The sustainable production of 2-butyl-1-nonanol is a key research focus, with an emphasis on utilizing renewable feedstocks. google.com

One promising route is the catalytic upgrading of bioethanol, derived from the fermentation of biomass, to produce higher alcohols like 2-butyl-1-nonanol. osti.govdlut.edu.cnnih.gov This approach offers a pathway to reduce the reliance on fossil fuels and lower the carbon footprint of the chemical industry. osti.gov Research in this area will focus on optimizing the catalytic conversion of ethanol (B145695) and other bio-based alcohols, improving yields, and reducing the formation of unwanted byproducts. dlut.edu.cn

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are also being applied to the chemical industry. evonik.compwc.com This includes the development of processes to recycle and reuse chemical products. cleantech.com In the context of 2-butyl-1-nonanol, this could involve designing products that are more easily biodegradable or developing methods to recover and reuse the alcohol from waste streams. For example, the recycling of olefin-derived solvents is a growing practice that minimizes disposal costs and reduces the need for virgin materials. circular-chemical.org

Advanced In-Situ Monitoring Techniques for Synthesis and Application Processes

To optimize the synthesis of 2-butyl-1-nonanol and understand its behavior in various applications, advanced in-situ monitoring techniques are essential. These techniques allow for real-time analysis of reaction kinetics, intermediate formation, and catalyst performance.

Techniques like in-situ ReactIR (Infrared) spectroscopy can be used to track the concentration of reactants, products, and intermediates during the Guerbet reaction. researchgate.net This information is invaluable for elucidating reaction mechanisms and identifying catalyst deactivation pathways. mdpi.com For example, in-situ FTIR has been used to observe the adsorption of intermediates on catalyst surfaces, providing insights into reaction bottlenecks. mdpi.com

Future research will likely involve the development and application of a wider range of in-situ techniques, including Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to gain a more comprehensive understanding of the chemical processes involving 2-butyl-1-nonanol. The integration of these analytical tools into continuous flow reactors will be particularly important for process optimization and control.

Expanding Computational Models for Predictive Chemistry and Material Design

Computational modeling is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the design of new materials. In the context of 2-butyl-1-nonanol, computational models can be used to:

Predict Thermodynamic Properties: Models like the Cubic-Plus-Association (CPA) equation of state can accurately predict the phase behavior of 1-nonanol in mixtures, which is crucial for process design and separation.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can provide insights into the elementary steps of the Guerbet reaction, helping to identify the most favorable reaction pathways and design more effective catalysts.

Design Novel Materials: Molecular dynamics (MD) simulations can be used to study the interactions of 2-butyl-1-nonanol with other molecules, such as polymers or cell membranes. mdpi.comnih.gov This can aid in the design of new functional materials with tailored properties. For example, computational fluid dynamics can be used to model the separation of drug compounds from aqueous solutions using octanol-based membranes. researchgate.net

Future research will focus on developing more accurate and sophisticated computational models that can handle the complexity of real-world systems. The integration of machine learning and artificial intelligence with computational chemistry is also a promising area, which could accelerate the discovery and development of new catalysts and materials based on 2-butyl-1-nonanol.

Q & A

Basic: What experimental methods are recommended for determining the purity of 1-Nonanol in synthetic applications?

To assess purity, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography (GC) : Quantify impurities using a polar column (e.g., DB-WAX) and flame ionization detection (FID), as 1-Nonanol’s boiling point (214–216°C) allows optimal separation .

- FTIR Spectroscopy : Confirm hydroxyl (-OH) functionality via O-H stretching vibrations (~3300 cm⁻¹) and C-O stretches (~1050 cm⁻¹) .

- Refractive Index Measurement : Compare experimental values (1.433 at 20°C) against literature data to detect solvent contamination .

Basic: How does the solubility of 1-Nonanol in aqueous versus organic solvents impact its use in reaction mixtures?

1-Nonanol exhibits limited aqueous solubility (1 g/L at 20°C) due to its long aliphatic chain, favoring miscibility in organic solvents like ethanol, ether, and chloroform . This property necessitates phase-transfer catalysts or co-solvents (e.g., DMSO) for reactions requiring water compatibility. For example, in studies of supramolecular hydrogen-bonded systems, 1-Nonanol’s low polarity stabilizes hydrophobic interactions compared to polar solvents like 2-propanol .

Advanced: How can researchers design experiments to study solvent clustering effects of 1-Nonanol in single-molecule force spectroscopy?

In force spectroscopy studies (e.g., UPy dimer rupture forces):

- Solvent Selection : Use 1-Nonanol (dielectric constant ~8.5) as a low-polarity solvent to contrast with polar solvents (e.g., 2-propanol, dielectric constant ~20) .

- Loading Rate Variation : Perform force-ramp experiments across rates (e.g., 100–10,000 pN/s) to analyze solvent-dependent kinetic unbinding parameters .

- Data Interpretation : Compare rupture force distributions (e.g., ~95 ± 30 pN in 1-Nonanol) to theoretical models (Bell-Evans theory) to infer solvent-induced stabilization of hydrogen bonds .

Advanced: What strategies resolve discrepancies in reported thermophysical properties (e.g., boiling point, density) of 1-Nonanol across studies?

Discrepancies may arise from impurities or measurement protocols:

- Data Validation : Cross-reference with NIST Standard Reference Data (e.g., boiling point: 469 K ± 5 K) .

- Sample Preparation : Distill 1-Nonanol under vacuum (≤1 mmHg) to remove trace water or aldehydes that alter density (0.827 g/cm³) .

- Collaborative Studies : Use round-robin testing with standardized equipment (e.g., Anton Paar DMA densitometers) for inter-laboratory consistency .

Advanced: How does 1-Nonanol inhibit bacterial luciferase, and what methodological controls are critical for such studies?

1-Nonanol suppresses bacterial luciferase (BL) activity in a dose-dependent manner, likely by disrupting membrane integrity or enzyme-cofactor interactions . Key controls include:

- Non-Electrophilic Analogs : Use 1-Nonanol and nonanal (lacking reactive groups) to distinguish specific enzyme inhibition from nonspecific cytotoxicity .

- Metabolic Profiling : Pair luciferase assays with Seahorse XF analyzers to monitor oxygen consumption rates (OCR) and extracellular acidification (ECAR), ensuring observed effects are not artifacts of metabolic disruption .

Advanced: What role does 1-Nonanol play in modifying platelet aggregation, and how can its mechanisms be isolated experimentally?

In platelet studies, 1-Nonanol serves as a non-electrophilic control to differentiate lipid peroxidation effects (e.g., 4-HNE-mediated aggregation inhibition) from nonspecific alcohol interactions . Methodological considerations:

- Concentration Gradients : Test 1-Nonanol at 0–50 µM to establish dose-response curves .

- LDH Leakage Assays : Confirm membrane integrity post-treatment to rule out cytotoxicity .

Advanced: How do molecular dynamics (MD) simulations explain 1-Nonanol’s behavior in binary mixtures with ionic liquids or glycols?

MD studies of mixtures (e.g., 1-Nonanol + 1-butyl-3-methylimidazolium thiocyanate) reveal:

- Hydrogen-Bond Networks : 1-Nonanol’s hydroxyl group interacts with ionic liquid anions, reducing viscosity and enhancing diffusivity .

- Volumetric Properties : Excess molar volumes correlate with alkyl chain length, validated against experimental density data .

Basic: What safety protocols are essential when handling 1-Nonanol in laboratory settings?

- Ventilation : Use fume hoods to limit inhalation exposure (H332 hazard) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) .

Advanced: How does 1-Nonanol’s antifungal activity correlate with its disruption of mitochondrial function?

1-Nonanol inhibits fungal growth by:

- Membrane Disruption : Increasing membrane fluidity via alkyl chain intercalation .

- Mitochondrial Targeting : Reducing ATP synthesis, validated via JC-1 staining for mitochondrial membrane potential collapse .

Advanced: What computational models predict 1-Nonanol’s phase behavior in multicomponent systems?

The CPA (Cubic-Plus-Association) equation of state accurately models vapor-liquid equilibria in 1-Nonanol mixtures (e.g., with 2-methyl-2-butanol), accounting for hydrogen-bonding associations . Parameters like association volume and energy are derived from experimental activity coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.